molecular formula C24H26N2O4S B321213 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B321213
M. Wt: 438.5 g/mol
InChI Key: PNKRDTSGVHXMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide is a complex organic compound with a molecular formula of C24H26N2O4S It is known for its unique chemical structure, which includes a sulfonyl group, an anilino group, and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethylphenoxyacetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the sulfonyl chloride intermediate: 3,5-dimethylaniline is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Coupling reaction: The sulfonyl chloride intermediate is then reacted with 4-aminophenylacetic acid to form the sulfonylphenylacetic acid derivative.

    Final coupling: The sulfonylphenylacetic acid derivative is coupled with 4-ethylphenoxyacetic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}acetamide
  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide
  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the sulfonyl and ethylphenoxy groups allows for diverse interactions and applications that may not be observed in similar compounds.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C24H26N2O4S/c1-4-19-5-9-22(10-6-19)30-16-24(27)25-20-7-11-23(12-8-20)31(28,29)26-21-14-17(2)13-18(3)15-21/h5-15,26H,4,16H2,1-3H3,(H,25,27)

InChI Key

PNKRDTSGVHXMLS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.